N-(4-chlorophenyl)-2-{[4-cyclohexyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(4-chlorophenyl)-2-{[4-cyclohexyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a triazole ring, chlorinated phenyl groups, and a sulfanyl-acetamide linkage
Preparation Methods
The synthesis of N-(4-chlorophenyl)-2-{[4-cyclohexyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the chlorinated phenyl groups: This step often involves electrophilic aromatic substitution reactions.
Attachment of the sulfanyl-acetamide linkage: This can be done through nucleophilic substitution reactions where a thiol group reacts with an acetamide derivative.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using catalysts and controlled reaction conditions to facilitate the process.
Chemical Reactions Analysis
N-(4-chlorophenyl)-2-{[4-cyclohexyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the triazole ring or other functional groups.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
N-(4-chlorophenyl)-2-{[4-cyclohexyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: This compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various diseases.
Industry: It can be used in the development of new polymers, coatings, or other industrial materials due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[4-cyclohexyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and chlorinated phenyl groups can play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to N-(4-chlorophenyl)-2-{[4-cyclohexyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include other triazole derivatives and chlorinated aromatic compounds. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activity. For example:
N-(4-chlorophenyl)acetamide: A simpler compound with fewer functional groups, used primarily in organic synthesis.
4-chloro-3,5-dimethylphenyl isocyanate: Another chlorinated aromatic compound with different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler or less functionalized analogs.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[4-cyclohexyl-5-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl3N4OS/c23-15-7-9-16(10-8-15)26-20(30)13-31-22-28-27-21(14-6-11-18(24)19(25)12-14)29(22)17-4-2-1-3-5-17/h6-12,17H,1-5,13H2,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZQHYDAFNOBDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.